molecular formula C19H21NO5 B14979123 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-methoxyethyl)propanamide

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-methoxyethyl)propanamide

Cat. No.: B14979123
M. Wt: 343.4 g/mol
InChI Key: QKBAZTRILBLSKW-UHFFFAOYSA-N
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Description

This compound belongs to a class of furochromenone derivatives characterized by a fused furan-chromenone core and an amide side chain. The structure features a 3,5-dimethyl-substituted furochromenone scaffold linked to a propanamide moiety with a 2-methoxyethyl substituent on the nitrogen atom. Its molecular formula is C₂₁H₂₃NO₅, with a molecular weight of 369.42 g/mol.

Properties

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(2-methoxyethyl)propanamide

InChI

InChI=1S/C19H21NO5/c1-11-10-24-16-9-17-15(8-14(11)16)12(2)13(19(22)25-17)4-5-18(21)20-6-7-23-3/h8-10H,4-7H2,1-3H3,(H,20,21)

InChI Key

QKBAZTRILBLSKW-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCOC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-methoxyethyl)propanamide typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the furochromen core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromen structure.

    Introduction of the dimethyl groups: Methylation reactions using reagents such as methyl iodide in the presence of a base.

    Attachment of the propanamide side chain: This can be achieved through amide bond formation reactions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-methoxyethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-methoxyethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and biological activity.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-methoxyethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s functionalization at the amide nitrogen and furochromenone core distinguishes it from analogs. Below is a detailed comparison of key derivatives:

Table 1: Structural and Functional Comparison

Compound Name / ID Substituent on Amide Nitrogen Molecular Formula Key Properties / Interactions
Target Compound 2-Methoxyethyl C₂₁H₂₃NO₅ Moderate lipophilicity; potential balanced solubility and binding affinity.
NFP (ZINC08764437) 2-(1H-Imidazol-4-yl)ethyl C₂₂H₂₂N₃O₄ Bulky structure; interacts with Cathepsin L catalytic triad (Cys25, Met161, Asp162).
3-(3,5-Dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-propylpropanamide (ZINC2150120) Propyl C₁₉H₂₁NO₄ Higher lipophilicity; reduced solubility compared to methoxyethyl analog.
N-(2-Chlorobenzyl) Analogue 2-Chlorobenzyl C₂₃H₂₁ClNO₄ Enhanced lipophilicity and steric bulk; potential for stronger hydrophobic interactions.
3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic Acid Propanoic acid (no amide) C₁₇H₁₆O₅ Ionizable carboxyl group; likely altered solubility and target engagement.

Binding Affinity and Enzyme Interactions

  • Target Compound vs. NFP (ZINC08764437): NFP, a structurally bulkier analog, exhibits strong interactions with Cathepsin L’s catalytic triad (Cys25, Met161, Asp162) and additional residues (Ala138, Gly139, Trp26) .
  • Target Compound vs. N-Propyl Analog (ZINC2150120):
    The propyl group in ZINC2150120 increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The methoxyethyl group in the target compound introduces ether oxygen, likely improving solubility and hydrogen-bonding capacity .

  • Target Compound vs. This could enhance binding to hydrophobic pockets but may lead to metabolic instability or toxicity .

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